An In-Depth Technical Guide to the Structural Characterization and NMR Spectral Analysis of (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid
An In-Depth Technical Guide to the Structural Characterization and NMR Spectral Analysis of (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic acid is a compound of interest, notably for its application in the development of human UV filters.[1] A thorough understanding of its molecular architecture and spectroscopic properties is fundamental for its application, further development, and quality control. This technical guide provides a comprehensive analysis of the structural characteristics and Nuclear Magnetic Resonance (NMR) data for this compound. In the absence of publicly available experimental spectra, this guide leverages predicted NMR data, grounded in established spectroscopic principles, to offer a detailed interpretation of its anticipated ¹H and ¹³C NMR spectra. Furthermore, this document outlines authoritative, field-proven protocols for sample preparation and NMR data acquisition, designed to ensure data integrity and reproducibility.
Molecular Structure and Physicochemical Properties
(2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic acid possesses a molecular formula of C₁₀H₇NO₆ and a molecular weight of 253.17 g/mol . The structure features a substituted aromatic ring and an α,β-unsaturated keto-carboxylic acid moiety. The "(2E)" designation indicates a trans configuration of the substituents across the carbon-carbon double bond, a key feature influencing its spectroscopic signature.
Key Structural Features:
-
Aromatic Ring: A 1,2,3-trisubstituted benzene ring with a hydroxyl group, a nitro group, and the butenoyl substituent. The electron-withdrawing nature of the nitro group and the electron-donating effect of the hydroxyl group significantly influence the electron distribution within the ring, impacting the chemical shifts of the aromatic protons and carbons.
-
α,β-Unsaturated Carbonyl System: The conjugated system of the butenoic acid, including the ketone and the carboxylic acid, results in characteristic chemical shifts for the vinylic protons and carbons.
-
Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the phenolic hydroxyl group and the adjacent nitro group, or the carbonyl oxygen of the butenoyl chain, can influence the conformation and spectroscopic properties of the molecule.
Predicted Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₇NO₆ | Inferred from structure |
| Molecular Weight | 253.17 g/mol | Inferred from structure |
| CAS Number | 224044-66-0 | [1] |
Predicted Nuclear Magnetic Resonance (NMR) Spectral Data
Due to the unavailability of experimental spectra in public databases, the following ¹H and ¹³C NMR data are predicted based on computational models and analysis of structurally related compounds. These predictions serve as a robust guide for spectral assignment upon experimental acquisition.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum is expected to exhibit distinct signals for the aromatic, vinylic, and acidic protons. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 1: Predicted ¹H NMR Spectral Data for (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 - 13.0 | broad singlet | 1H | COOH | The acidic proton of the carboxylic acid is typically highly deshielded and often appears as a broad singlet, which may exchange with D₂O. |
| ~10.0 - 11.0 | singlet | 1H | Ar-OH | The phenolic proton's chemical shift is concentration and solvent dependent and is expected to be downfield due to potential intramolecular hydrogen bonding. |
| ~7.8 - 8.0 | doublet of doublets | 1H | Ar-H | Aromatic proton ortho to the nitro group and meta to the carbonyl group. |
| ~7.5 - 7.7 | doublet of doublets | 1H | Ar-H | Aromatic proton para to the nitro group and ortho to the hydroxyl group. |
| ~7.2 - 7.4 | triplet | 1H | Ar-H | Aromatic proton meta to both the nitro and carbonyl groups. |
| ~7.0 - 7.2 | doublet | 1H | =CH-COOH | Vinylic proton α to the carboxylic acid, part of a trans-coupled system. |
| ~6.7 - 6.9 | doublet | 1H | -CO-CH= | Vinylic proton β to the carboxylic acid and α to the ketone, part of a trans-coupled system. |
Disclaimer: These are predicted values and may differ from experimental results.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum will show resonances for each unique carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~188 - 192 | C=O (ketone) | The ketone carbonyl carbon is expected in this downfield region. |
| ~168 - 172 | C=O (acid) | The carboxylic acid carbonyl carbon is typically found in this range. |
| ~155 - 158 | Ar-C-OH | The aromatic carbon attached to the hydroxyl group is deshielded. |
| ~148 - 152 | Ar-C-NO₂ | The aromatic carbon bearing the nitro group is significantly deshielded. |
| ~138 - 142 | =CH-COOH | The vinylic carbon α to the carboxylic acid. |
| ~135 - 138 | Ar-C (quaternary) | The aromatic carbon attached to the butenoyl group. |
| ~130 - 133 | -CO-CH= | The vinylic carbon β to the carboxylic acid. |
| ~125 - 128 | Ar-CH | Aromatic methine carbon. |
| ~120 - 123 | Ar-CH | Aromatic methine carbon. |
| ~115 - 118 | Ar-CH | Aromatic methine carbon. |
Disclaimer: These are predicted values and may differ from experimental results.
Experimental Protocols for Structural Characterization
To ensure the acquisition of high-quality, reproducible data, the following detailed protocols are recommended. These protocols represent a self-validating system, where adherence to each step is critical for the integrity of the final results.
NMR Spectroscopy Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.
Protocol:
-
Sample Purity: Ensure the sample of (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic acid is of high purity. Impurities can introduce extraneous signals and complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. DMSO-d₆ is often a good choice for polar compounds like carboxylic acids. CDCl₃ can also be used, but solubility may be lower. The choice of solvent will affect the chemical shifts.[2]
-
Concentration: For ¹H NMR, dissolve 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.[3][4]
-
Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication can aid dissolution. The presence of solid particles will degrade the quality of the NMR spectrum.[5]
-
Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[6]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[5]
-
Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.
NMR Data Acquisition Workflow
The following workflow outlines the key steps for acquiring high-quality 1D and 2D NMR data.
Caption: Logical workflow for structural elucidation using NMR data.
Conclusion
This technical guide provides a comprehensive framework for the structural characterization and NMR analysis of (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic acid. While relying on predicted NMR data in the absence of experimental spectra, the detailed interpretation and robust experimental protocols offer valuable guidance for researchers. The systematic application of 1D and 2D NMR techniques, as outlined, will enable the unambiguous confirmation of the compound's structure, which is a critical step in its development for applications such as UV filtering agents.
References
-
NextSDS. (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid. Retrieved from [Link]
-
Michigan State University. Sample Preparation - Max T. Rogers NMR. Retrieved from [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
University of Bristol. NMR Sample Prepara-on. Retrieved from [Link]
-
University of Colorado Boulder. Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
Sources
- 1. NMR Predictor - Documentation [docs.chemaxon.com]
- 2. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 5. organomation.com [organomation.com]
- 6. sites.bu.edu [sites.bu.edu]
